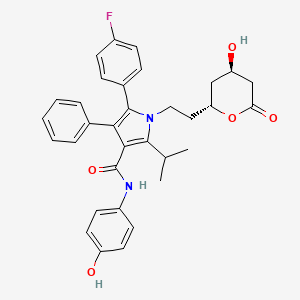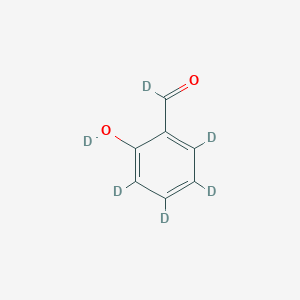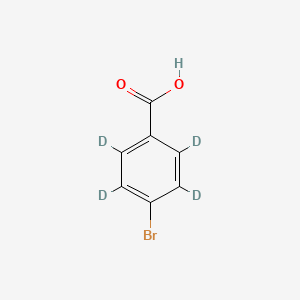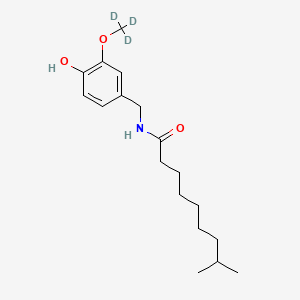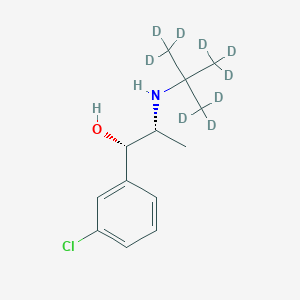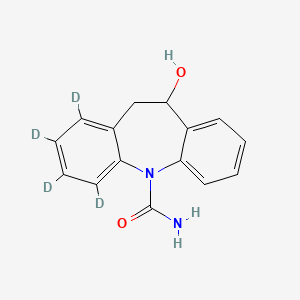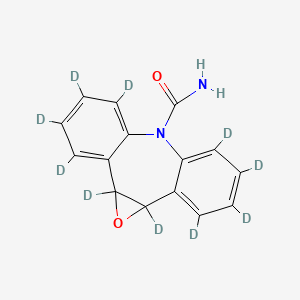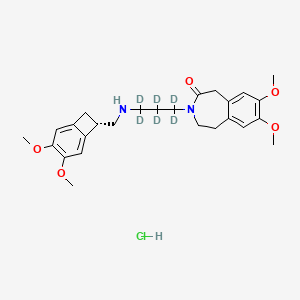
N-Desmethyl Ivabradine D6 HCl
Overview
Description
rac-N-desmethyl Ivabradine-d6 (hydrochloride) is a deuterated form of N-desmethyl ivabradine, an active metabolite of ivabradine. Ivabradine is a medication used to treat certain heart conditions by reducing the heart rate. The deuterated form, rac-N-desmethyl Ivabradine-d6 (hydrochloride), is primarily used as an internal standard in mass spectrometry for the quantification of N-desmethyl ivabradine .
Mechanism of Action
Target of Action
N-Desmethyl Ivabradine D6 HCl is a deuterated compound of N-Desmethyl Ivabradine HCl It is known that ivabradine, the parent compound, primarily targets the if (“funny”) ion channels located in the sinoatrial node of the heart .
Mode of Action
Ivabradine, the parent compound, works by selectively inhibiting the if ion channels, thereby reducing the heart rate
Biochemical Pathways
The parent compound, ivabradine, affects the cardiac pacemaker if current, which plays a crucial role in regulating heart rate . This could suggest that this compound might have a similar effect on these pathways.
Pharmacokinetics
It’s known that ivabradine is metabolized by the cytochrome p450 (cyp) isoform cyp3a4
Result of Action
Given that the parent compound, ivabradine, is known to reduce heart rate , it’s plausible that this compound might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-desmethyl Ivabradine-d6 (hydrochloride) involves the deuteration of specific hydrogen atoms in the N-desmethyl ivabradine molecule. The process typically includes:
Deuteration: Introduction of deuterium atoms into the molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for rac-N-desmethyl Ivabradine-d6 (hydrochloride) are not extensively documented. the general approach involves large-scale deuteration and purification processes to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
rac-N-desmethyl Ivabradine-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
rac-N-desmethyl Ivabradine-d6 (hydrochloride) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for accurate quantification of N-desmethyl ivabradine.
Biology: Studying the metabolic pathways and pharmacokinetics of ivabradine.
Medicine: Researching the effects of ivabradine and its metabolites on heart conditions.
Industry: Quality control and validation of ivabradine formulations
Comparison with Similar Compounds
Similar Compounds
N-desmethyl Ivabradine: The non-deuterated form, used in similar applications.
Ivabradine: The parent drug, used clinically to reduce heart rate.
Ivabradine-d3: Another deuterated analog used for similar purposes.
Uniqueness
rac-N-desmethyl Ivabradine-d6 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and precision in mass spectrometry analyses compared to its non-deuterated counterparts .
Properties
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIKWNQFDQJGS-OTVKAUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


